

# Application Notes and Protocols: Ir-Mo Electrocatalyst for Acidic Water Splitting

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Compound of Interest		
Compound Name:	Iridiummolybdenum (3/1)	
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#### Introduction

Efficient hydrogen production through water splitting is a cornerstone of a sustainable energy future. The hydrogen evolution reaction (HER) in acidic media is a key component of this process, but it often relies on expensive platinum-group metal catalysts. This document provides detailed application notes and protocols for the synthesis and utilization of an Iridium-Molybdenum (Ir-Mo) intermetallic electrocatalyst for the acidic hydrogen evolution reaction. While the specific "Ir3Mo" stoichiometry is not extensively documented in the literature for this application, the IrMo intermetallic has demonstrated promising activity and stability. These notes are based on available scientific literature for closely related Ir-Mo compositions and provide a foundational methodology for researchers exploring this catalyst system.

#### **Data Presentation**

The following table summarizes the electrochemical performance of an IrMo intermetallic catalyst for the hydrogen evolution reaction in acidic media, compared to benchmark catalysts.



Catalyst	Overpotential at 10 mA/cm² (η10) [mV]	Tafel Slope [mV/dec]	Electrolyte	Reference
IrMo/CNT	~25	~30	0.5 M H <sub>2</sub> SO <sub>4</sub>	[1][2]
Ir/C	~40	~45	0.5 M H <sub>2</sub> SO <sub>4</sub>	[1][2]
Pt/C	~20	~30	0.5 M H <sub>2</sub> SO <sub>4</sub>	[1][2]

Note: The data for IrMo/CNT is derived from graphical representations in the cited literature and should be considered approximate.[1][2]

## **Experimental Protocols**

## Protocol 1: Synthesis of Carbon Nanotube Supported Ir-Mo Intermetallic Catalyst (IrMo/CNT)

This protocol details the synthesis of an IrMo intermetallic catalyst supported on carbon nanotubes (CNTs) via a freeze-drying impregnation and subsequent annealing reduction method.[1]

#### Materials:

- Iridium(III) chloride hydrate (IrCl<sub>3</sub>·xH<sub>2</sub>O)
- Ammonium molybdate tetrahydrate ((NH<sub>4</sub>)<sub>6</sub>MO<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O)
- Multi-walled carbon nanotubes (CNTs)
- Deionized (DI) water
- Ethanol
- Tube furnace
- Argon (Ar) gas
- Hydrogen (H<sub>2</sub>) gas (5% in Ar)



#### Procedure:

- CNT Pre-treatment: Disperse a specific amount of CNTs in DI water and sonicate for 1 hour to ensure a homogeneous suspension.
- Precursor Solution Preparation:
  - Dissolve a calculated amount of IrCl₃·xH₂O in DI water to create an iridium precursor solution.
  - Dissolve a calculated amount of (NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O in DI water to create a molybdenum precursor solution.
- Impregnation:
  - Add the iridium precursor solution to the CNT suspension and stir for 2 hours.
  - Subsequently, add the molybdenum precursor solution to the mixture and continue stirring for another 2 hours to ensure uniform impregnation of the metal precursors onto the CNTs.
- Freeze-Drying: Freeze the resulting suspension using liquid nitrogen and then lyophilize (freeze-dry) it overnight to remove the solvent, leaving a solid powder.
- · Reductive Annealing:
  - Place the obtained powder in a quartz tube furnace.
  - Heat the sample to 800 °C under a continuous flow of Ar gas.
  - Once the temperature is reached, switch the gas to a 5% H<sub>2</sub>/Ar mixture and maintain it for 3 hours to facilitate the reduction of the metal precursors and the formation of the IrMo intermetallic alloy.
  - Cool the furnace down to room temperature under an Ar atmosphere.
- Product Collection: The resulting black powder is the IrMo/CNT catalyst.



## Protocol 2: Electrochemical Evaluation of HER Activity in Acidic Media

This protocol outlines the procedure for evaluating the electrocatalytic performance of the synthesized IrMo/CNT catalyst for the hydrogen evolution reaction in a standard three-electrode electrochemical setup.

#### Materials:

- Working Electrode: Glassy carbon electrode (GCE) or similar, coated with the IrMo/CNT catalyst.
- Counter Electrode: Graphite rod or platinum wire.
- Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
- Electrolyte: 0.5 M Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) solution.
- Catalyst Ink:
  - IrMo/CNT catalyst powder
  - Nafion® solution (5 wt%)
  - Ethanol
  - o DI water
- Potentiostat
- Electrochemical cell

#### Procedure:

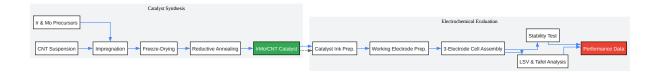
- Catalyst Ink Preparation:
  - Disperse a known amount of the IrMo/CNT catalyst (e.g., 5 mg) in a mixture of DI water, ethanol, and Nafion® solution (e.g., in a 4:1:0.05 v/v/v ratio).



- Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- · Working Electrode Preparation:
  - Pipette a small, precise volume of the catalyst ink (e.g., 5 μL) onto the polished surface of the GCE.
  - Allow the electrode to dry at room temperature to form a uniform catalyst film.
- Electrochemical Measurements:
  - Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the 0.5 M H<sub>2</sub>SO<sub>4</sub> electrolyte.
  - Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes before the measurement to remove dissolved oxygen.
  - Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a positive value (e.g., 0.1 V vs. RHE) to a negative value (e.g., -0.3 V vs. RHE) at a slow scan rate (e.g., 5 mV/s). The potential should be converted to the Reversible Hydrogen Electrode (RHE) scale.
  - Tafel Analysis: Plot the overpotential ( $\eta$ ) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.
  - Electrochemical Impedance Spectroscopy (EIS): (Optional) Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.
  - Stability Test: (Optional) Conduct chronoamperometry or chronopotentiometry at a constant current density or potential for an extended period (e.g., 10 hours) to evaluate the catalyst's stability.

## Visualizations Diagrams

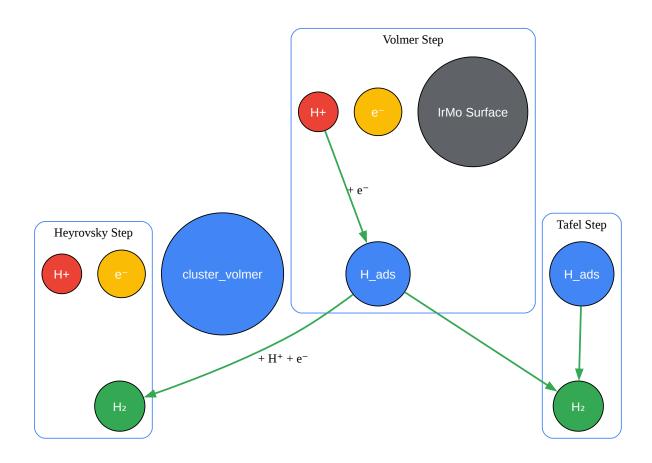




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Caption: Experimental workflow for IrMo/CNT synthesis and evaluation.





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Caption: Proposed HER pathways on the IrMo catalyst surface in acidic media.

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#### References

- 1. researchgate.net [researchgate.net]
- 2. OH spectator at IrMo intermetallic narrowing activity gap between alkaline and acidic hydrogen evolution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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